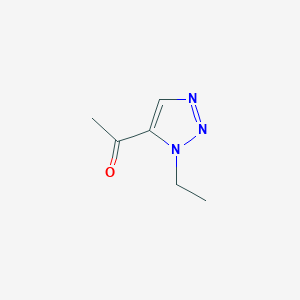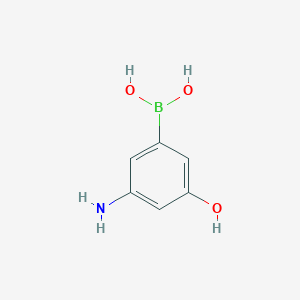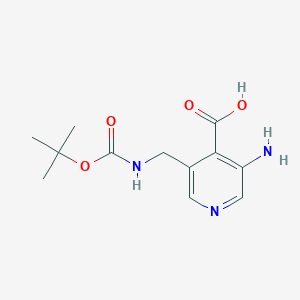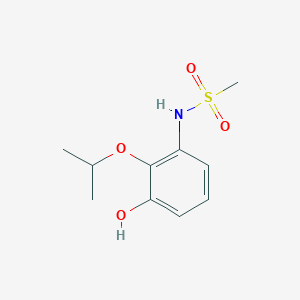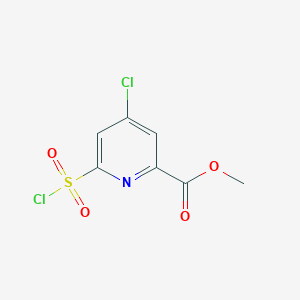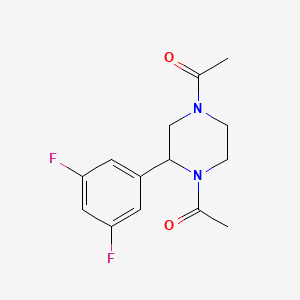
1,4-Diacetyl-2-(3,5-difluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diacetyl-2-(3,5-difluorophenyl)piperazine is a synthetic organic compound that belongs to the piperazine family Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of acetyl groups at the 1 and 4 positions and a difluorophenyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diacetyl-2-(3,5-difluorophenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetyl-2-(3,5-difluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to primary amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives with various functional groups replacing the difluorophenyl group.
Scientific Research Applications
1,4-Diacetyl-2-(3,5-difluorophenyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Diacetyl-2-(3,5-difluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets. The acetyl groups may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)piperazine: This compound shares a similar structure but lacks the acetyl groups.
1,4-Diacetylpiperazine: Similar in structure but without the difluorophenyl group.
2,5-Difluorophenylpiperazine: Another related compound with different substitution patterns on the piperazine ring.
Uniqueness
1,4-Diacetyl-2-(3,5-difluorophenyl)piperazine is unique due to the combination of acetyl and difluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
Molecular Formula |
C14H16F2N2O2 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[4-acetyl-3-(3,5-difluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)17-3-4-18(10(2)20)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
KIYSHTMZJICKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C(C1)C2=CC(=CC(=C2)F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


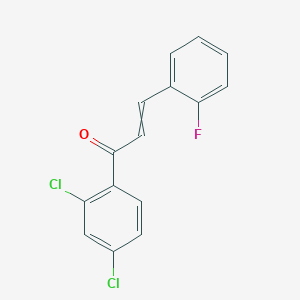
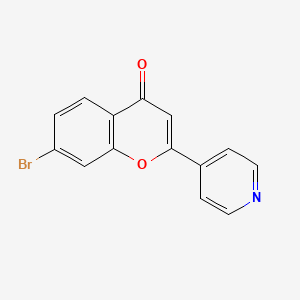
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)
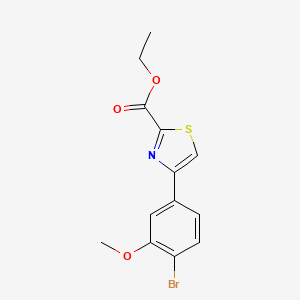
![1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14856614.png)
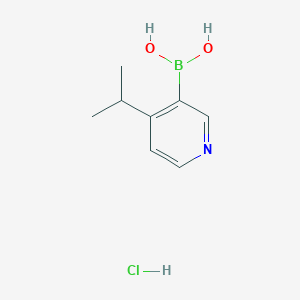
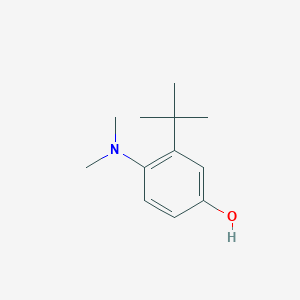
![[3-(3-Iodophenyl)oxetan-3-YL]methylamine](/img/structure/B14856623.png)
